molecular formula C10H14N2 B7963472 4-(1-Methylazetidin-3-yl)aniline

4-(1-Methylazetidin-3-yl)aniline

Cat. No.: B7963472
M. Wt: 162.23 g/mol
InChI Key: RJDUTFFJFOWRHL-UHFFFAOYSA-N
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Description

4-(1-Methylazetidin-3-yl)aniline is an organic compound with the molecular formula C10H14N2. It features an aniline group attached to a 1-methylazetidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylazetidin-3-yl)aniline typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylazetidin-3-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines .

Scientific Research Applications

4-(1-Methylazetidin-3-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(1-Methylazetidin-3-yl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these molecules, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methylazetidin-3-yl)phenol
  • 4-(1-Methylazetidin-3-yl)benzoic acid
  • 4-(1-Methylazetidin-3-yl)benzaldehyde

Uniqueness

4-(1-Methylazetidin-3-yl)aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Properties

IUPAC Name

4-(1-methylazetidin-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-6-9(7-12)8-2-4-10(11)5-3-8/h2-5,9H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDUTFFJFOWRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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